molecular formula C7H16O B127762 tert-Butyl isopropyl ether CAS No. 17348-59-3

tert-Butyl isopropyl ether

Cat. No.: B127762
CAS No.: 17348-59-3
M. Wt: 116.2 g/mol
InChI Key: HNFSPSWQNZVCTB-UHFFFAOYSA-N
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Description

tert-Butyl isopropyl ether: is an organic compound with the molecular formula C7H16O . It is an ether, characterized by an oxygen atom connected to two alkyl groups: a tert-butyl group and an isopropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties .

Mechanism of Action

  • Target of Action Tert-butyl isopropyl ether (TBIE) does not possess a specific biological mechanism of action. Its primary function is as a solvent for various research applications.
  • Mode of Action

    • Aqueous solutions of strong acids like HBr or HI tend to cleave ethers (including TBIE) into alcohol and an alkyl halide product. The ether oxygen is protonated, forming a good leaving group that can be eliminated via an SN2 or SN1 mechanism .
    • For example, tert-butyl ethers (like TBIE) react by an E1 mechanism when treated with trifluoroacetic acid at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl isopropyl ether can be synthesized through the Williamson ether synthesis . This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction. For example, this compound can be prepared by reacting tert-butoxide ion with isopropyl iodide .

Industrial Production Methods: In industrial settings, this compound can be produced from crude acetone streams through a combination of selective hydrogenation and tert-butyl alcohol etherification .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl isopropyl ether primarily undergoes acidic cleavage reactions. These reactions involve the cleavage of the C–O bond by using strong acids like HBr or HI. The reaction mechanism can follow either an SN1 or SN2 pathway, depending on the structure of the substrate .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: tert-Butyl isopropyl ether is unique due to its specific combination of tert-butyl and isopropyl groups, which confer distinct physical and chemical properties compared to other ethers. Its stability and resistance to oxidation and reduction make it a valuable solvent and reagent in various applications .

Properties

IUPAC Name

2-methyl-2-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)8-7(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFSPSWQNZVCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051792
Record name tert-Butyl isopropyl ether
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17348-59-3
Record name 2-Methyl-2-(1-methylethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17348-59-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-methyl-2-(1-methylethoxy)-
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Record name Propane, 2-methyl-2-(1-methylethoxy)-
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Record name tert-Butyl isopropyl ether
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Record name 2-isopropoxy-2-methylpropane
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Synthesis routes and methods

Procedure details

Aqueous alcohol stream 26 is passed to a drier 34 operated at 150° C. and 125 psig. A diisopropyl ether-containing stream 36 is also introduced into drier 34. The diisopropyl ether acts as an entrainer and draws water from the isopropyl alcohol into stream 38 so that stream 38 is a mixture of water and diisopropyl ether. Stream 38 enters a separator 40 where a diisopropyl ether enriched phase readily separates from a water enriched phase. The diisopropyl ether enriched phase is removed from the separator via line 44 and recycled to the drier. The water enriched phase is removed from the separator via line 42 and is combined with line 28. The dry isopropyl alcohol from drier 34 contains about 100 ppm water and is removed in line 46. A portion of the dry isopropyl alcohol stream 46 may be removed in line 48 and collected as high purity isopropyl alcohol product. The remainder of the dry isopropyl alcohol in line 46 and a 7.5 mass % isobutylene-12.5 mass % isoamylene feed 52 is passed to a second reaction zone 50. Second reaction zone 50 contains Amberlyst® 35 catalyst and is operated at 60° C. and 150 psig. In second reaction zone 50 the etherification of isobutylene and isoamylene with isopropyl alcohol is catalyzed and isopropyl tertiary butyl ether and isopropyl tertiary amyl ether are formed. Due to the lower operating temperature of second reaction zone 50, it is not expected that significant amounts of acid from the catalyst will enter the reaction mixture. Second reaction zone effluent 54 contains isobutylene, isoamylene, isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether. Second reaction zone effluent 54 is directed to a second light ends fractionation zone 60 operating at 60° C. and 70 psig. Fractionation of second reaction zone effluent 54 in second light ends fractionation zone 60 results in an inert compounds, isobutylene, and isoamylene stream 62 and an isopropyl alcohol, isopropyl tertiary butyl ether, and isopropyl tertiary amyl ether stream 64.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the enthalpy change and activation energy for the synthesis of tert-Butyl isopropyl ether (IPTBE)?

A1: The research paper focuses on understanding the heat flow associated with the formation of IPTBE.

  • Enthalpy Change: The standard molar enthalpy for IPTBE formation being -21.7 ± 1.6 kJ·mol-1 at 298 K [] tells us that the reaction is exothermic, meaning it releases heat. This information is crucial for designing safe and efficient industrial processes.
  • Activation Energy: The apparent activation energy of 70.3−78.4 kJ·mol-1 [] provides insight into the temperature dependence of the reaction rate. A lower activation energy generally means the reaction can proceed more readily at lower temperatures. Understanding these parameters is vital for optimizing reaction conditions to achieve better yields of IPTBE.

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